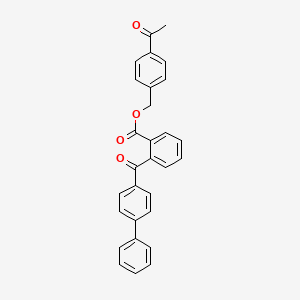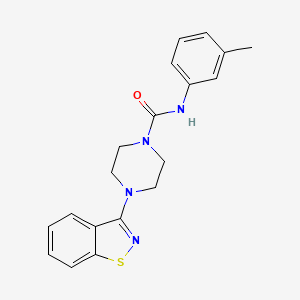![molecular formula C21H19N3O7S B4789619 2-[4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4789619.png)
2-[4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide
Descripción general
Descripción
2-[4-[(4-Methoxyphenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C21H19N3O7S This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfamoyl group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-methoxyphenylsulfamoyl)phenol: This intermediate is synthesized by reacting 4-methoxyaniline with chlorosulfonic acid, followed by neutralization with sodium hydroxide.
Formation of 2-(4-(4-methoxyphenylsulfamoyl)phenoxy)acetic acid: The intermediate from step 1 is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate.
Coupling with 3-nitroaniline: The final step involves coupling the product from step 2 with 3-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(4-Methoxyphenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[4-[(4-hydroxyphenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide.
Reduction: Formation of 2-[4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-(3-aminophenyl)acetamide.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-[(4-Methoxyphenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, while the phenoxy and nitrophenyl groups can participate in hydrophobic interactions and π-π stacking with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(tert-Butyl)phenoxy]-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide
- 2-(4-tert-Butylphenoxy)-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
2-[4-[(4-Methoxyphenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide is unique due to the presence of both a methoxyphenyl and a nitrophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S/c1-30-18-7-5-15(6-8-18)23-32(28,29)20-11-9-19(10-12-20)31-14-21(25)22-16-3-2-4-17(13-16)24(26)27/h2-13,23H,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACHKAQSKFNQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{3-[(4-fluorobenzyl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4789553.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(4-fluorophenyl)urea](/img/structure/B4789571.png)
![1-(2-thienylmethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4789579.png)
![1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-ethylphenyl)thiourea](/img/structure/B4789589.png)
![N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4789595.png)
![Ethyl 2-[(2,4-dichlorophenyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B4789598.png)
![3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(propan-2-yl)-4H-1,2,4-triazole](/img/structure/B4789601.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B4789609.png)

![4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE](/img/structure/B4789612.png)
![5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4789621.png)
![ethyl 4-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4789629.png)

![N-(4-methoxyphenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4789636.png)
